4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
51264-18-7 |
|---|---|
Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
4-amino-N-(1H-pyrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-5-6-11-12-9/h1-6H,10H2,(H2,11,12,13) |
InChI Key |
SWBJFRXCCPZCPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with a pyrazole derivative. One common method includes the use of hydrazine and a suitable aldehyde or ketone to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group facilitates nucleophilic substitution at the sulfonyl center. Key reactions include:
-
Amide bond formation : Reacts with acyl chlorides or activated esters to form N-acylated derivatives under mild conditions (THF, room temperature, triethylamine as base) .
-
Sulfonylation : Participates in coupling reactions with aryl/heteroaryl amines via sulfonyl chloride intermediates (e.g., with 2,5-dimethoxytetrahydrofuran in dioxane/AcOH at reflux) .
Cyclization Reactions
The amino group enables cyclization to form heterocyclic systems:
-
Pyrimidine formation : Reacts with urea/thiourea in acidic media to yield hexahydropyrimidine derivatives (e.g., dihydropyrimidinediones at 10.52 ppm in -NMR) .
-
Thiadiazole synthesis : Cyclizes with thiosemicarbazide under HSO catalysis to produce 1,3,4-thiadiazole derivatives .
Hydrolysis and Functional Group Interconversion
Controlled hydrolysis modifies substituents:
-
Ester hydrolysis : Methyl esters (e.g., compound 7 in ) hydrolyze to carboxylic acids under basic conditions (NaOH/MeOH, reflux).
-
Acetamide deprotection : Acetylated amino groups undergo hydrolysis in HO/EtOH with HCl to regenerate free amines .
Oxidation Reactions
The benzenesulfonamide core resists oxidation, but peripheral groups react:
-
Pyrazole ring oxidation : Reacts with KMnO in acidic conditions to form pyrazole N-oxides (unstable, requires low temperatures).
-
Amino group oxidation : Forms nitroso intermediates under strong oxidants (e.g., HNO), though yields are variable .
Reductive Coupling
Electrochemical or chemical reduction enables C–N bond formation:
-
Nitrosoarene coupling : Nitro precursors reduce to nitroso intermediates, reacting with sulfinates to form sulfonamides (NaSO, 60°C, 72% yield) .
Condensation with Carbonyl Compounds
Reacts with diketones or aldehydes to form Schiff bases or fused heterocycles:
-
Pyrazole-pyrrole hybrids : Condenses with 2,5-hexanedione in i-PrOH/HCl to yield pyrolo-pyrazoles (e.g., compound 19 in , confirmed by -NMR at 102.84 ppm) .
Key Mechanistic Insights
-
Sulfonamide reactivity : The –SONH– group stabilizes transition states in cyclization via hydrogen bonding .
-
Steric effects : Bulky substituents on the pyrazole ring reduce reaction rates in nucleophilic substitutions (e.g., 3-methylpyrazole derivatives show 15% lower yields than unsubstituted analogs) .
Biological Relevance
This synthesis roadmap and reactivity profile provide a foundation for designing novel derivatives with tailored properties. Experimental validation of predicted pathways (e.g., reductive coupling) remains an area for further exploration.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antileishmanial Activity
A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have shown promising activity against Leishmania species, which are responsible for leishmaniasis—a neglected tropical disease. Research indicates that certain derivatives exhibit significant in vitro activity against Leishmania infantum and Leishmania amazonensis, with IC50 values comparable to the reference drug pentamidine but with lower cytotoxicity towards mammalian cells. For instance, compounds 3b and 3e demonstrated IC50 values of 0.059 mM and 0.065 mM against L. infantum, respectively .
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole-sulfonamide hybrids. For example, a novel series of compounds was synthesized that exhibited high efficacy against metastatic colon cancer cell lines (SW-620). Notably, one compound induced a 70% cell death rate, significantly outperforming standard treatments like 5-fluorouracil (5-FU) which only achieved 5.83% cell death . This suggests that pyrazole derivatives could serve as effective alternatives or adjuncts in cancer therapy.
Enzyme Inhibition
1. Carbonic Anhydrase Inhibition
4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes including respiration and acid-base balance. Compounds from this class have shown significant binding affinity towards multiple CA isozymes, indicating their potential as therapeutic agents in conditions like glaucoma and epilepsy .
Structure-Activity Relationship (SAR)
The effectiveness of these compounds is often linked to their structural features. Molecular modeling studies reveal that modifications to the electronic regions and lipophilicity can enhance interactions with biological targets. This structure-activity relationship is critical for designing more potent derivatives .
Summary of Findings
The following table summarizes the key findings regarding the applications of this compound:
| Application Area | Target Organism/Enzyme | IC50 Values | Remarks |
|---|---|---|---|
| Antileishmanial Activity | Leishmania infantum | 0.059 mM | Comparable to pentamidine with lower toxicity |
| Leishmania amazonensis | 0.070 mM | Effective against infective forms | |
| Anticancer Properties | Metastatic colon cancer cells | Up to 70% cell death | Higher efficacy than standard treatments |
| Enzyme Inhibition | Carbonic Anhydrases | Nanomolar affinities | Potential therapeutic applications |
Mechanism of Action
The mechanism of action of 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of enzymes like carbonic anhydrase and cyclooxygenase, leading to anti-inflammatory effects . Additionally, the pyrazole ring can interact with various biological pathways, contributing to its antiparasitic and anticancer activities .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide, highlighting variations in substituents and heterocyclic systems:
*Calculated based on molecular formula.
Key Comparative Analysis
Heterocyclic Influence on Bioactivity
- Pyrazole vs. Isoxazole: Sulfamethoxazole (isoxazole derivative) is a well-known antibiotic targeting dihydrofolate reductase . Pyrazole-containing analogs, such as the target compound, may exhibit altered binding affinities due to differences in electron distribution and hydrogen-bonding capacity.
- Substituent Effects : The 4-chlorophenyl and methyl groups in the pyrazole derivative from increase lipophilicity, likely improving membrane permeability for anticancer applications. In contrast, the target compound’s unsubstituted pyrazole may favor interactions with polar biological targets.
Physicochemical Properties
- Melting Points : Sulfamethoxazole has a well-defined melting point (167°C) , whereas the target compound’s melting behavior is undocumented. Higher melting points in sulfonamides often correlate with crystalline stability, impacting formulation and bioavailability.
- Molecular Weight and Solubility : The target compound’s lower molecular weight (~254 g/mol) compared to fluorophenyl derivatives (e.g., 589 g/mol in ) suggests better solubility in aqueous media, a critical factor for oral absorption.
Biological Activity
4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide is a compound of considerable interest due to its potential biological activities. This compound belongs to the class of benzenesulfonamides, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiparasitic activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential applications in therapeutic settings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | Not specified |
| Molecular Formula | C10H12N4O2S |
| Molecular Weight | 240.29 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mimicry allows the compound to act as a competitive inhibitor of dihydropteroate synthase, an enzyme critical in the bacterial folate pathway.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzenesulfonamides, including those containing pyrazole moieties, exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Research has shown that this compound derivatives possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics like penicillin.
- Mechanistic Insights : The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways, leading to bacterial cell death.
Antiparasitic Activity
The antileishmanial properties of this compound have been explored in detail:
- Case Studies : In a study examining the efficacy against Leishmania infantum and Leishmania amazonensis, certain derivatives displayed IC50 values as low as 0.059 mM, indicating strong antiparasitic activity. These compounds were noted for their lower cytotoxicity compared to conventional treatments like pentamidine, making them promising candidates for further development in leishmaniasis therapy .
Cytotoxicity Profile
While assessing the cytotoxicity of this compound, it was found that:
- Selectivity : The compound demonstrated selective toxicity towards parasitic cells compared to mammalian cells, suggesting a favorable therapeutic index. This selectivity is crucial for minimizing side effects during treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrazole ring and sulfonamide group significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituent on Pyrazole | Increased potency against Leishmania |
| Variations in Sulfonamide | Enhanced antibacterial properties |
These findings underscore the importance of chemical modifications in optimizing the therapeutic potential of this compound.
Q & A
Q. What are the recommended synthetic routes for 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 4-aminobenzenesulfonyl chloride with 3-aminopyrazole under controlled alkaline conditions. Key steps include:
- Protection/Deprotection: Use acetyl or tert-butoxycarbonyl (Boc) groups to protect reactive amine sites during synthesis, followed by acidic or basic deprotection .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C enhance reaction efficiency.
- Catalysis: Triethylamine or DMAP (4-dimethylaminopyridine) improves coupling yields by neutralizing HCl byproducts .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons on the benzene ring appear as doublets (δ 7.2–7.8 ppm), while pyrazole protons resonate at δ 6.5–7.0 ppm. The sulfonamide NH₂ group shows broad singlets near δ 5.5 ppm .
- ¹³C NMR: The sulfonamide sulfur-linked carbon appears at δ 125–130 ppm, and pyrazole carbons range from δ 100–150 ppm .
- IR Spectroscopy: Strong absorption bands at 1150–1350 cm⁻¹ (S=O asymmetric stretching) and 3250–3350 cm⁻¹ (N-H stretching) confirm sulfonamide functionality .
Q. What are the critical physicochemical properties influencing its solubility and stability?
Methodological Answer:
- LogP: Calculated XlogP ≈ 3.0, indicating moderate hydrophobicity. Adjusting substituents (e.g., introducing polar groups) can enhance aqueous solubility .
- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point >200°C, suggesting suitability for high-temperature reactions .
Advanced Research Questions
Q. How do structural modifications at the pyrazole ring influence biological activity and pharmacokinetics?
Methodological Answer:
- COX-2 Selectivity: Substitution at the pyrazole 3-position (e.g., trifluoromethyl) enhances COX-2 inhibition. For example, Celecoxib (a structural analog) shows >300-fold selectivity for COX-2 over COX-1 due to its 3-CF₃ group .
- Metabolic Stability: Introducing methyl or chloro substituents at the pyrazole 5-position reduces plasma half-life by facilitating hepatic CYP450-mediated oxidation .
- SAR Table:
| Substituent (Pyrazole Position) | COX-2 IC₅₀ (nM) | Plasma Half-Life (h) |
|---|---|---|
| -H (Parent Compound) | 450 | 12.5 |
| -CF₃ (Position 3) | 40 | 24.0 |
| -Cl (Position 5) | 200 | 8.5 |
Q. What crystallographic approaches resolve the 3D structure of sulfonamide derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction:
- Use SHELXL (via SHELX suite) for refinement. Key parameters: R-factor < 0.05, data-to-parameter ratio > 15 .
- Example: A related compound, 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide, showed a dihedral angle of 85.6° between benzene and pyrazole rings, influencing binding pocket interactions .
- Twinned Data Refinement: For challenging crystals, SHELXL’s TWIN command handles pseudo-merohedral twinning .
Q. How can derivatization with Schiff bases enhance antimicrobial activity?
Methodological Answer:
- Schiff Base Synthesis: Condense the sulfonamide’s primary amine with aldehydes (e.g., 2-hydroxybenzaldehyde) in ethanol under reflux.
- Bioactivity: Schiff base derivatives exhibit improved MIC values (e.g., 8 µg/mL against S. aureus) due to metal chelation and membrane disruption .
- Example Derivative:
Q. What analytical contradictions exist in characterizing sulfonamide derivatives?
Methodological Answer:
- HPLC Purity Discrepancies: Discrepancies between NMR and HPLC purity (>5%) may arise from residual solvents or column adsorption. Use reverse-phase C18 columns with 0.1% TFA in mobile phase to mitigate .
- Crystallographic vs. Computational Data: Molecular docking may predict binding modes inconsistent with X-ray structures due to solvent effects. Validate with MD simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
